molecular formula C12H20N4O B7412137 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide

1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide

Cat. No.: B7412137
M. Wt: 236.31 g/mol
InChI Key: XNJXVOMJEGDBSW-UHFFFAOYSA-N
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Description

1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide is a compound that features a pyrazole ring substituted with an ethyl group and a piperidine ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of Piperidine Ring: The piperidine ring is then attached to the pyrazole ring through a nucleophilic substitution reaction.

    Formation of Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 1-[(2-Methylpyrazol-3-yl)methyl]piperidine-3-carboxamide
  • 1-[(2-Propylpyrazol-3-yl)methyl]piperidine-3-carboxamide
  • 1-[(2-Butylpyrazol-3-yl)methyl]piperidine-3-carboxamide

Uniqueness: 1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group and the specific arrangement of functional groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-[(2-ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-11(5-6-14-16)9-15-7-3-4-10(8-15)12(13)17/h5-6,10H,2-4,7-9H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJXVOMJEGDBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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